3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Scientific Research Applications
Biological Screening and DNA Nuclease Activity
The compound's relation to the tetradentate N2O2 type of Knoevenagel condensate Schiff base, synthesized from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-aminoantipyrine) and 3-(cinnamyl)-pentane-2,4-dione, has shown potential in forming stable complexes with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II). These complexes exhibit high antimicrobial activities and promote the cleavage of pUC18 plasmid DNA, indicating potential applications in the development of antimicrobial agents and DNA-targeted therapies (Pandiyan & Raman, 2016).
Synthesis of New Thiadiazepino-[3,2-f]-purine Ring Systems
Research on the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from compounds related to 3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has revealed the potential for creating novel chemical entities. These studies contribute to the broader field of medicinal chemistry by providing new scaffolds for drug discovery (Hesek & Rybár, 1994).
Adenosine Receptors Affinity
A new series of compounds derived from the pyrimido- and tetrahydropyrazino[2,1-f]purinediones demonstrated affinity for adenosine receptors (ARs), with specific derivatives showing potent A1 AR antagonist activity. This suggests potential applications in developing new therapeutics targeting adenosine receptors, which are involved in various physiological processes (Szymańska et al., 2016).
Antiinflammatory Activity
Compounds based on the pyrimidopurinedione ring system have been synthesized and shown to exhibit antiinflammatory activity in models of chronic inflammation. This indicates their potential use in developing new anti-inflammatory agents, contributing to the treatment of conditions characterized by inflammation (Kaminski et al., 1989).
Properties
IUPAC Name |
9-(4-ethylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-4-20-12-14-22(15-13-20)31-17-19(2)18-32-23-24(28-26(31)32)29(3)27(34)30(25(23)33)16-8-11-21-9-6-5-7-10-21/h5-15,19H,4,16-18H2,1-3H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJSOGIANNJQB-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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